molecular formula C17H23N3O2 B2359407 N-(2-(butyl(methyl)amino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-23-1

N-(2-(butyl(methyl)amino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2359407
CAS RN: 852368-23-1
M. Wt: 301.39
InChI Key: KTWWDESBBFOOIF-UHFFFAOYSA-N
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Description

N-(2-(butyl(methyl)amino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as BMA-2, is a synthetic compound that has been studied for its potential applications in scientific research. BMA-2 belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antiallergic Potential

N-(2-(butyl(methyl)amino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, as part of a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, has been explored for its potential as an antiallergic agent. One compound in this series, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant antiallergic potency, outperforming astemizole in certain tests. This suggests the potential of related compounds, including N-(2-(butyl(methyl)amino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, in antiallergic applications (Menciu et al., 1999).

Synthesis for Heterocyclic Compound Formation

Research has been conducted on the reactivity of chloroacetylated β-enamino compounds, which includes structures similar to N-(2-(butyl(methyl)amino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide. These studies are significant for the synthesis of heterocyclic compounds, suggesting a role in the development of diverse chemical structures for various applications (Braibante et al., 2002).

Development of Indole Derivatives

The synthesis of indole compounds, which include N-(2-(butyl(methyl)amino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, has been explored for their potential in various chemical and pharmacological applications. These syntheses are crucial for developing new derivatives with potentially beneficial properties (Maklakov et al., 2002).

properties

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-4-10-20(2)11-9-18-17(22)16(21)14-12-19-15-8-6-5-7-13(14)15/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWWDESBBFOOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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